(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide
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Overview
Description
The compound (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions. Common methods include Diels-Alder reactions, intramolecular cyclizations, and ring-closing metathesis.
Functional Group Modifications: Introduction of functional groups such as the methoxyamino and carboxamide groups. This can be achieved through nucleophilic substitution, amidation, and other functional group transformations.
Final Assembly: The final step involves coupling the various fragments to form the complete molecule. This may involve condensation reactions under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions must be optimized for large-scale production.
Catalyst Selection: Efficient catalysts that can be reused and provide high yields.
Purification Processes: Techniques such as crystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the carboxamide group to form amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the tetracyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, nucleic acids, or cell membranes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may have potential as a therapeutic agent due to its unique structure and functional groups.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A steroid with a similar tetracyclic structure.
(1R,2S,6S,7S,8S)-1-methyl-3-methylene-8-(1-methylethyl)-tricyclo[4.4.0.0^{2,7}]decane: A tricyclic compound with similar functional groups.
Uniqueness
The uniqueness of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide lies in its specific combination of a tetracyclic core with methoxyamino and carboxamide functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(13R,17S)-N-[(E)-methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-22-19-10-18-17(21)20-16-12(9-24-20)8-23-14-7-6-11-4-2-3-5-13(11)15(14)16/h2-7,10,12,16H,8-9H2,1H3,(H,18,19,21)/t12-,16+/m1/s1 |
InChI Key |
MDSUSHUVDGYWPQ-WBMJQRKESA-N |
Isomeric SMILES |
CO/N=C/NC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
Canonical SMILES |
CON=CNC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origin of Product |
United States |
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